2-Chloroethyldiphenylphosphine
Overview
Description
2-Chloroethyldiphenylphosphine is an organophosphorus compound with the molecular formula C14H14ClP. It is characterized by the presence of a chloroethyl group attached to a diphenylphosphine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethyldiphenylphosphine can be synthesized through the reaction of chlorodiphenylphosphine with 1,2-dichloroethane in the presence of sodium in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere using the Schlenk technique, with cooling provided by an acetone-dry ice bath .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyldiphenylphosphine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The phosphine moiety can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products Formed
Substitution Reactions: Products include various substituted phosphines depending on the nucleophile used.
Oxidation Reactions: The major product is the corresponding phosphine oxide.
Scientific Research Applications
2-Chloroethyldiphenylphosphine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloroethyldiphenylphosphine involves its reactivity with nucleophiles and oxidizing agents. The chloroethyl group is a reactive site for nucleophilic substitution, while the phosphine moiety can undergo oxidation. These reactions are facilitated by the electronic properties of the diphenylphosphine group, which can stabilize intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
Chlorodiphenylphosphine: Similar structure but lacks the chloroethyl group.
Diphenylphosphine: Lacks both the chloroethyl and chloro groups.
Uniqueness
2-Chloroethyldiphenylphosphine is unique due to the presence of both the chloroethyl and diphenylphosphine groups, which confer distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-chloroethyl(diphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTJZPOUUUWDIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClP | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291726 | |
Record name | 2-Chloroethyldiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5055-11-8 | |
Record name | NSC77585 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloroethyldiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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